Acetophenone, 3'-(trimethylsiloxy)- Acetophenone, 3'-(trimethylsiloxy)-
Brand Name: Vulcanchem
CAS No.: 33342-86-8
VCID: VC18050207
InChI: InChI=1S/C11H16O2Si/c1-9(12)10-6-5-7-11(8-10)13-14(2,3)4/h5-8H,1-4H3
SMILES:
Molecular Formula: C11H16O2Si
Molecular Weight: 208.33 g/mol

Acetophenone, 3'-(trimethylsiloxy)-

CAS No.: 33342-86-8

Cat. No.: VC18050207

Molecular Formula: C11H16O2Si

Molecular Weight: 208.33 g/mol

* For research use only. Not for human or veterinary use.

Acetophenone, 3'-(trimethylsiloxy)- - 33342-86-8

Specification

CAS No. 33342-86-8
Molecular Formula C11H16O2Si
Molecular Weight 208.33 g/mol
IUPAC Name 1-(3-trimethylsilyloxyphenyl)ethanone
Standard InChI InChI=1S/C11H16O2Si/c1-9(12)10-6-5-7-11(8-10)13-14(2,3)4/h5-8H,1-4H3
Standard InChI Key YJLBBILHUFBDFH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Acetophenone, 3'-(trimethylsiloxy)- is defined by the systematic IUPAC name 1-(3-trimethylsilyloxyphenyl)ethanone. Key identifiers include:

PropertyValueSource
CAS Registry Number33342-86-8
Molecular FormulaC11H16O2Si\text{C}_{11}\text{H}_{16}\text{O}_{2}\text{Si}
Molecular Weight208.33 g/mol
SMILESCC(=O)C1=CC(=CC=C1)OSi(C)C
InChI KeyYJLBBILHUFBDFH-UHFFFAOYSA-N

The trimethylsilyl (TMS) group at the 3-position enhances steric protection and alters electronic properties compared to parent acetophenone .

Synonyms and Registry Information

Common synonyms include:

  • 3'-(Trimethylsilyloxy)acetophenone

  • Trimethylsilyl ether of m-hydroxyacetophenone

  • 1-(3-[(Trimethylsilyl)oxy]phenyl)ethanone

Additional identifiers:

  • DSSTox Substance ID: DTXSID201345859

  • Nikkaji Number: J122.264C .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via silylation of 3-hydroxyacetophenone. A representative protocol involves:

  • Protection of Hydroxyl Group:
    Reaction of 3-hydroxyacetophenone with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions:

    3-HO-C6H4-COCH3+TMSClBase3-TMSO-C6H4-COCH3+HCl\text{3-HO-C}_6\text{H}_4\text{-COCH}_3 + \text{TMSCl} \xrightarrow{\text{Base}} \text{3-TMSO-C}_6\text{H}_4\text{-COCH}_3 + \text{HCl}

    This step achieves >90% yield with catalytic bases .

  • Purification:
    Column chromatography or distillation isolates the product, with purity verified via GC-MS or 1H NMR^1\text{H NMR} .

Industrial Relevance

The TMS group acts as a temporary protective moiety during multi-step syntheses, enabling selective functionalization of aromatic systems in drug discovery .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Colorless to pale yellow liquid

  • Boiling Point: Estimated 250–270°C (extrapolated from analogous silyl ethers)

  • Solubility: Miscible with organic solvents (e.g., dichloromethane, THF); insoluble in water .

Stability and Reactivity

  • Hydrolytic Sensitivity: The TMS group hydrolyzes in aqueous acidic or basic conditions, regenerating 3-hydroxyacetophenone.

  • Storage: Stable under inert atmospheres at −20°C .

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry (MS): Base peak at m/zm/z 208 (M+^+) with fragmentation patterns consistent with TMS cleavage .

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: δ 0.25 (s, 9H, Si(CH3_3)3_3), 2.60 (s, 3H, COCH3_3), 6.8–7.5 (m, 4H, aromatic) .

    • 13C NMR^{13}\text{C NMR}: δ 1.5 (Si(CH3_3)3_3), 26.8 (COCH3_3), 128–138 (aromatic carbons), 205.0 (C=O) .

Chromatographic Methods

  • GC-MS: Retention indices and spectral libraries (e.g., NIST, MoNA) confirm identity .

Applications in Organic Synthesis

Protective Group Utility

The TMS ether serves as a transient protective group for phenolic hydroxyls, enabling subsequent reactions (e.g., alkylation, acylation) without side reactions .

Pharmaceutical Intermediates

Used in synthesizing:

  • Nonsteroidal anti-inflammatory drugs (NSAIDs)

  • Flavonoid derivatives with antioxidant properties .

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